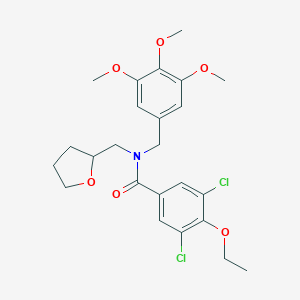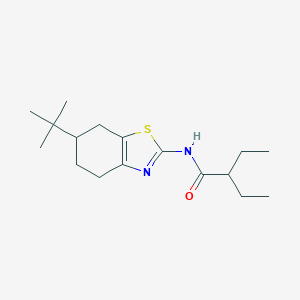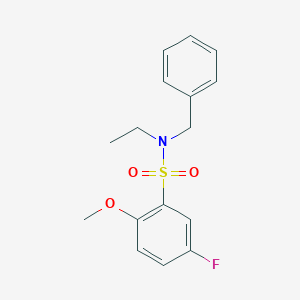![molecular formula C14H13ClN4O3S2 B257435 Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)
Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. The chemical compound is commonly referred to as ACT and belongs to the class of thiazole derivatives. ACT has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
The exact mechanism of action of ACT is not fully understood. However, it is believed that the compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and microbial growth.
Biochemical and Physiological Effects
ACT has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the levels of reactive oxygen species in cells. Additionally, ACT has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
実験室実験の利点と制限
ACT has several advantages for lab experiments. The compound is relatively easy to synthesize and has been found to exhibit significant biological activities at low concentrations. However, one of the limitations of using ACT in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
将来の方向性
There are several future directions for the research on ACT. One potential direction is the development of new formulations of the compound that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of ACT and its potential applications in the treatment of inflammatory and infectious diseases. Finally, the development of new analogs of ACT with improved biological activities and reduced toxicity is an area of active research.
合成法
The synthesis of ACT involves several steps, including the reaction of 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid with allyl chloroformate, followed by the reaction with 5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid. The resulting compound is then treated with ammonia to produce ACT.
科学的研究の応用
ACT has been extensively studied for its potential applications in medicine. The compound has been found to exhibit significant anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, ACT has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
製品名 |
Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate |
|---|---|
分子式 |
C14H13ClN4O3S2 |
分子量 |
384.9 g/mol |
IUPAC名 |
prop-2-enyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H13ClN4O3S2/c1-4-5-22-12(21)10-7(2)17-14(24-10)19-11(20)9-8(15)6-16-13(18-9)23-3/h4,6H,1,5H2,2-3H3,(H,17,19,20) |
InChIキー |
FKVZMRVLJKWYGR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SC)C(=O)OCC=C |
正規SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SC)C(=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
![N-[4-(dimethylamino)benzyl]-5-(4-ethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide](/img/structure/B257358.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B257365.png)
![2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257366.png)




![N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257376.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257377.png)
